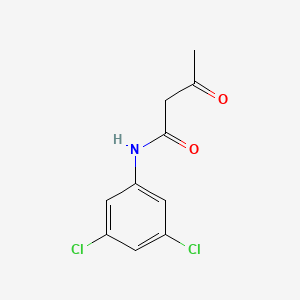![molecular formula C15H11FO3 B2858128 3-[2-(4-Fluorophenoxy)phenyl]acrylic acid CAS No. 338393-64-9](/img/structure/B2858128.png)
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H11FO3 . It has a molecular weight of 258.24 . This compound is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” can be represented by the SMILES notation:C1=CC=C (C (=C1)/C=C/C (=O)O)OC2=CC=C (C=C2)F . This notation provides a way to represent the structure of a chemical compound using ASCII strings.
Applications De Recherche Scientifique
Mechanofluorochromism and Aggregation-Induced Emission
Research has demonstrated the unique properties of certain phenyl acrylonitrile derivatives with fluorophenyl groups, highlighting their aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviors. These properties are influenced by the alkyl chain length attached to the phenyl ring, affecting their phase transformation and crystalline performance. This has implications for the development of responsive materials in sensing and imaging applications (Ma et al., 2017).
Polymeric Hydrogels and Drug Release
Derivatives of acrylic acid have been utilized in the synthesis of crosslinked polymeric hydrogels for controlled drug release. Novel crosslinkers synthesized from similar chemical backbones have shown that the drug-releasing rate from these hydrogels can be finely tuned by adjusting the crosslinking density, monomer type, and the pH of the medium, offering versatile platforms for drug delivery systems (Arun & Reddy, 2005).
Antimicrobial Activity
The synthesis and characterization of polymeric drugs incorporating acrylate derivatives have revealed significant antimicrobial activity. These compounds have been tested against various microorganisms, indicating their potential use in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Anticancer Agents
Cinnamic acid derivatives, including phenyl acrylic acids, have been extensively studied for their anticancer properties. These compounds have shown a wide range of activities against different cancer cell lines, underscoring the importance of the phenyl acrylic acid functionality in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Optoelectronic Properties
The optoelectronic properties of certain acrylic acid derivatives have been explored for their applications in dye-sensitized solar cells (DSSCs) and other photonic devices. These studies highlight the potential of such compounds in enhancing the efficiency of light harvesting and energy conversion in solar technologies (Fonkem et al., 2019).
Safety And Hazards
“3-[2-(4-Fluorophenoxy)phenyl]acrylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propriétés
IUPAC Name |
(E)-3-[2-(4-fluorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEPYPAITBZKTN-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Fluorophenoxy)phenyl]acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2858045.png)
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2858047.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
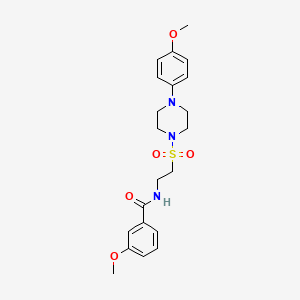
![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)

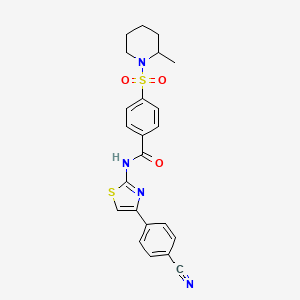
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
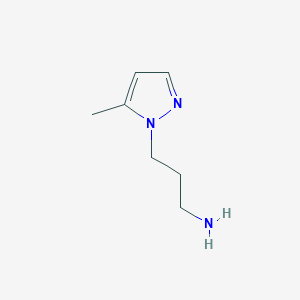
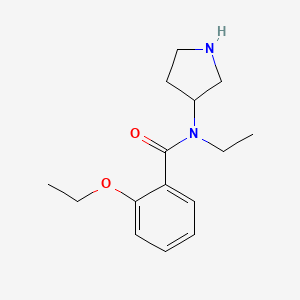

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)

